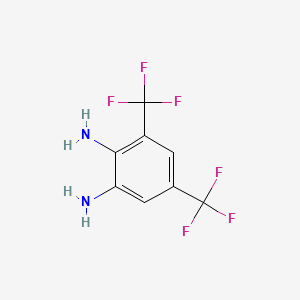

3,5-Bis(trifluoromethyl)-1,2-diaminobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

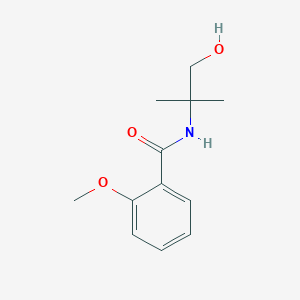

3,5-Bis(trifluoromethyl)-1,2-diaminobenzene, also known as 3,5-Bis(trifluoromethyl)benzene-1,2-diamine, is an organic compound with a unique structure and a wide range of applications. It is a colorless to pale yellow liquid, with a boiling point of 85°C and a melting point of -22°C. It is soluble in organic solvents, such as ethanol and acetone, and has a low vapor pressure. Although it is not a naturally occurring compound, it has been synthesized and studied extensively in laboratories.

Applications De Recherche Scientifique

High Thermal Stability and Low Dielectric Constant Polyimides

- Application: Synthesis of polyimides with high thermal stability and low dielectric constants using 3,5-bis(trifluoromethyl) phenyl-2,4-diaminobenzene.

- Findings: These polyimides displayed good solubility, film forming ability, and notably low dielectric constants (2.68–3.20) and high glass transition temperatures (278–331 °C) (Zheng et al., 2021).

Safety in Preparation of Grignard Reagents

- Application: Safe preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagents.

- Findings: Developed a reliable and safe method for preparing these potentially explosive Grignard reagents, crucial in various synthetic processes (Leazer et al., 2003).

Nickel(II) and Copper(II) Complexes

- Application: Formation of nickel(II) and copper(II) complexes using compounds derived from 3,5-bis(trifluoromethyl)-1,2-diaminobenzene.

- Findings: Successful synthesis of these metal complexes, which are crucial in various chemical reactions (Rodríguez-Morgade & Torres, 1995).

Organometallic Synthesis

- Application: Use in organometallic synthesis as a starting material.

- Findings: Effective in synthesizing various synthetically useful organometallic intermediates (Porwisiak & Schlosser, 1996).

Novel Pesticides Synthesis

- Application: Key ingredient in the synthesis of novel pesticides like Bistrifluron.

- Findings: Critical for producing potent growth-retarding pesticides (Liu An-chan, 2015).

Electroactive Schiff Base Ligands

- Application: Utilized in electrochemical probes for DNA sensing.

- Findings: Efficient binding to double stranded DNA and helpful in electrochemical detection of specific DNA sequences (Revenga-Parra et al., 2007).

Photochemical Reactivity

- Application: Study of its photochemical reactivity and application in detection systems.

- Findings: Demonstrated photocatalyzed defluorination and was used in a specific photoreactor for detection purposes (Chaignon et al., 2005).

Safety And Hazards

Propriétés

IUPAC Name |

3,5-bis(trifluoromethyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F6N2/c9-7(10,11)3-1-4(8(12,13)14)6(16)5(15)2-3/h1-2H,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLIJPMFMGTIAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378286 |

Source

|

| Record name | 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(trifluoromethyl)-1,2-diaminobenzene | |

CAS RN |

367-65-7 |

Source

|

| Record name | 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Diamino-3,5-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate](/img/structure/B1303676.png)

![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)

![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)

![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B1303692.png)

![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303693.png)